molecular formula C11H16ClN B2950939 8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2174002-46-9

8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2950939
CAS No.: 2174002-46-9
M. Wt: 197.71
InChI Key: SOHXRPFVWHHYNC-UHFFFAOYSA-N
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Description

8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2174002-46-9) is an organic compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of alkaloids, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals . THIQ-based compounds have been extensively studied for their diverse pharmacological activities, including actions on the central nervous system (CNS) . Researchers are particularly interested in N-alkylated tetrahydroisoquinolines as key ligands for various CNS receptors implicated in major neurological and psychiatric disorders . Specifically, structural analogs featuring the THIQ moiety have been developed and evaluated for their affinity at clinically relevant receptors, such as serotonin (5-HT) and dopamine (DA) subtypes, highlighting the value of this chemical class in the search for novel neuropsychiatric agents . This compound is provided exclusively for research purposes, such as in vitro screening, as a synthetic intermediate, or as a standard in analytical studies. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-9-4-3-5-10-6-7-12-8-11(9)10;/h3-5,12H,2,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHXRPFVWHHYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1CNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-46-9
Record name 8-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which is then reduced to yield the desired tetrahydroisoquinoline structure . Common reagents used in this process include phenylethylamine derivatives, aldehydes, and reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions that improve atom economy and yield. These methods often utilize transition metal-catalyzed cross-dehydrogenative coupling strategies, which allow for the direct coupling of C(sp3)–H bonds with various nucleophiles .

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which can have different biological activities and applications .

Scientific Research Applications

While the search results provide information on tetrahydroisoquinoline derivatives and their applications, there is no specific data related to the applications of "8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride." However, the search results do discuss tetrahydroisoquinoline derivatives generally, and this information may be relevant .

General Applications of Tetrahydroisoquinoline Derivatives

  • Pharmaceutical uses Substituted 1,2,3,4-tetrahydroisoquinoline derivatives are non-peptide antagonists of human orexin receptors, useful in treating eating disorders and sleep disorders . These sleep disorders include insomnia, narcolepsy, and restless leg syndrome, while eating disorders include anorexia and bulimia .
  • Cancer Research Some quinolone derivatives, modified with tetrahydroisoquinoline, have shown potential in anti-ovarian cancer research .
  • PPAR Agonists and PTP-1B Inhibitors Certain 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as peroxisome proliferator-activated receptor γ (PPARγ)-selective agonists and human protein–tyrosine phosphatase 1B (PTP-1B) inhibitors .

Synthesis and Reactions

  • Various methods exist for synthesizing tetrahydroisoquinoline derivatives, including directed ortho-lithiation reactions . Enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines can be obtained through transfer hydrogenation using a chiral Ru(II)-complex .
  • Reactions involving tetrahydroisoquinolines can lead to the formation of cyclized products .

Additional Information

  • Tetrahydroisoquinoline derivatives can be prepared into pharmaceutical compositions for administration through various routes, including orally, nasally, rectally, parenterally, or topically .
  • These compounds can also be converted into pharmaceutically acceptable salts .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of THIQ derivatives are highly dependent on substituent type, position, and additional functional groups. Below is a comparative analysis:

Table 1: Key Tetrahydroisoquinoline Derivatives and Their Properties
Compound Name Substituents/Modifications Molecular Formula Key Activities/Properties Reference
8-Ethyl-THIQ HCl Ethyl at position 8 C11H16ClN Predicted CNS activity (structural analogy) N/A
6-Ethyl-THIQ HCl Ethyl at position 6 C11H16ClN High-cost synthesis; limited activity data
8-Chloro-THIQ HCl Chloro at position 8 C9H10Cl2N Potential spasmolytic/analgesic effects
6,7-Dimethoxy-THIQ HCl Methoxy at positions 6 and 7 C11H16ClNO2 Sedative, psychotropic activity
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl Dimethylaminophenyl and methoxy groups C20H25ClN2O2 Analgesic, anti-inflammatory (3.3× diclofenac)
7-Nitro-THIQ HCl Nitro at position 7 C9H11ClN2O2 Unspecified activity; electron-withdrawing effects

Pharmacological Activity Comparisons

  • Sedative/Psychotropic Effects : Ethyl-substituted THIQ derivatives, such as 6,7-dimethoxy-THIQ HCl, exhibit sedative activity in murine models at 50 mg/kg (intraperitoneal) . The ethyl group’s position (6 vs. 8) may alter receptor binding affinity due to steric or electronic effects.
  • Analgesic/Anti-Inflammatory Activity: The 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl demonstrated potent anti-inflammatory effects (0.5 mg/kg dose), outperforming diclofenac sodium . In contrast, 8-Ethyl-THIQ HCl lacks polar groups (e.g., methoxy or dimethylaminophenyl), which may limit its anti-inflammatory efficacy but enhance CNS-targeted effects.
  • Synthesis and Cost: 6-Ethyl-THIQ HCl is notably expensive (€1,336/g), suggesting complex synthesis or rare precursors . Ethylation reactions (e.g., using ethyl bromide) are common in THIQ derivatization but require precise positional control .

Physicochemical Properties

  • Solubility: Methoxy and dimethylaminophenyl groups improve water solubility in polar solvents (e.g., methanol, ethanol), whereas chloro or nitro groups reduce solubility due to higher electronegativity .

Biological Activity

8-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

This compound is a derivative of tetrahydroisoquinoline (THIQ), a well-known scaffold in drug development. Its structure allows for various substitutions that can enhance biological activity. The compound's molecular formula is C12H16ClN, and it exhibits properties typical of isoquinoline derivatives.

1. Anticancer Activity

Research indicates that THIQ derivatives exhibit significant anticancer properties. For instance, a study showed that modifications to the THIQ scaffold could lead to compounds with improved antiproliferative effects against ovarian cancer cell lines. The compound demonstrated a GI50 (growth inhibition concentration) of 13.14 μM against SKOV-3 cells while maintaining a CC50 (cytotoxic concentration) of 53.50 μM on normal cells .

CompoundGI50 (μM)CC50 (μM)Selectivity
8-Ethyl-THIQ13.1453.50Moderate

2. Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. Compounds similar to 8-ethyl-THIQ have shown potential in preventing dopaminergic neuron degeneration by modulating neurotransmitter systems and reducing oxidative stress .

3. Dopamine Receptor Activity

A notable aspect of THIQ compounds is their interaction with dopamine receptors. Studies have indicated that certain substituted THIQs exhibit potent dopamine D2 receptor-blocking activity, suggesting potential use in treating conditions like schizophrenia and other psychotic disorders .

Enzyme Inhibition

One of the critical mechanisms through which 8-ethyl-THIQ exerts its biological effects is through the inhibition of specific enzymes involved in neurotransmitter synthesis and metabolism. For example, compounds structurally related to 8-ethyl-THIQ have been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for the biosynthesis of epinephrine from norepinephrine . This inhibition can lead to reduced levels of epinephrine, thereby impacting stress responses and cardiovascular functions.

Induction of Autophagy

The compound has also been implicated in the induction of autophagy in cancer cell lines, which is a critical process for maintaining cellular homeostasis and promoting cell survival under stress conditions . This property could enhance its anticancer efficacy by promoting the degradation of damaged cellular components.

Study on Ovarian Cancer

In a recent study focusing on ovarian cancer treatment, researchers synthesized various THIQ derivatives and evaluated their cytotoxicity against cancer cell lines. The findings highlighted that certain modifications led to enhanced selectivity towards cancer cells while sparing normal cells .

Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of THIQ derivatives in animal models of Parkinson's disease. The results indicated that these compounds could significantly reduce neurodegeneration markers and improve motor function in treated animals compared to controls .

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